molecular formula C7H8NaS+ B1629498 Sodium;phenylmethanethiol CAS No. 3492-64-6

Sodium;phenylmethanethiol

Cat. No. B1629498
CAS RN: 3492-64-6
M. Wt: 147.2 g/mol
InChI Key: SNCHEDBJOUWPMJ-UHFFFAOYSA-N
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Description

Sodium Phenylmethanethiol is an organosulfur compound with the formula C6H5CH2SH. It is a common laboratory alkylthiol that occurs in trace amounts naturally .


Synthesis Analysis

The synthesis of Sodium Phenylmethanethiol involves the reaction of phenylmethanethiol with sodium hydride . Another method involves the reaction of phenylmethanethiol with 1-bromooctan-2-ol in 40% aqueous sodium hydroxide . A new method has been developed where the synthesis of thioesters starting from enals and thiols has been performed in the presence of a bulky N-heterocyclic carbene (NHC) as a catalyst .

Safety and Hazards

Sodium Phenylmethanethiol has strong irritation, and its stimulation threshold to human tissues is 5 × 10-6 . It is toxic if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

sodium;phenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S.Na/c8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCHEDBJOUWPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NaS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619194
Record name sodium;phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;phenylmethanethiol

CAS RN

3492-64-6
Record name NSC109920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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